2-Azaadamantane-1-carboxylic acid
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Overview
Description
2-Azaadamantane-1-carboxylic acid is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution leads to unique chemical and physical properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaadamantane-1-carboxylic acid typically involves the preparation of azaadamantane derivatives through various synthetic routes. One common method includes the preparation of triamines from tris(oxymethyl)methane and its homologs, followed by the synthesis and reduction of the corresponding triazides . Another approach involves the amidation under Schotten–Baumann conditions and reduction with BH3·THF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-Azaadamantane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom, which can participate in different chemical transformations .
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of reducing agents like BH3·THF.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-Azaadamantane-1-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Azaadamantane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The nitrogen atom in the structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . These interactions can modulate enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Adamantane: The parent compound, which lacks the nitrogen atom, has different chemical and physical properties.
1-Azaadamantane: Another nitrogen-containing analog with the nitrogen atom in a different position, leading to distinct reactivity and applications.
2-Azaadamantan-6-one:
Uniqueness: 2-Azaadamantane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid functional group. This combination imparts distinct solubility, reactivity, and biological activity compared to other azaadamantane derivatives .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-9(13)10-4-6-1-7(5-10)3-8(2-6)11-10/h6-8,11H,1-5H2,(H,12,13) |
InChI Key |
ZRJDLEPAXRWMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)C(=O)O |
Origin of Product |
United States |
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